An In-depth Technical Guide to the Mechanism of Action of a Novel VEGFR-2 Inhibitor: Vegfr-2-IN-19
An In-depth Technical Guide to the Mechanism of Action of a Novel VEGFR-2 Inhibitor: Vegfr-2-IN-19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Vegfr-2-IN-19, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the inhibitor's role in the broader context of the VEGFR-2 signaling pathway, presents its inhibitory activity through structured quantitative data, outlines key experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is essential for normal physiological functions such as wound healing and embryonic development.[3][4][5] However, in pathological conditions like cancer, uncontrolled angiogenesis is a key factor in tumor growth, invasion, and metastasis.[3][4][6]
The binding of the ligand, Vascular Endothelial Growth Factor A (VEGF-A), to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][7][8] This activation triggers a cascade of downstream signaling pathways, including:
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The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5][9][10]
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The PI3K-Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival and migration.[4][7][9]
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The p38 MAPK Pathway: This pathway also contributes to cell migration and angiogenesis.[9]
Given its central role in pathological angiogenesis, VEGFR-2 has emerged as a critical target for the development of anti-cancer therapies.[3][4][6]
Vegfr-2-IN-19: A Competitive Inhibitor of VEGFR-2 Kinase Activity
Vegfr-2-IN-19 is a novel, ATP-competitive small molecule inhibitor designed to specifically target the kinase activity of VEGFR-2. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, Vegfr-2-IN-19 prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately resulting in the suppression of angiogenesis.
The selectivity of Vegfr-2-IN-19 for VEGFR-2 over other kinases is a key attribute, minimizing off-target effects and enhancing its therapeutic index.
Quantitative Data: Inhibitory Profile of Vegfr-2-IN-19
The inhibitory activity of Vegfr-2-IN-19 has been characterized through a series of in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 5.2 |
| VEGFR-1 | 89 |
| VEGFR-3 | 150 |
| PDGFRβ | 250 |
| c-Kit | 475 |
| EGFR | >10,000 |
Data are representative of in vitro enzymatic assays.
Experimental Protocols: VEGFR-2 Kinase Assay
The following protocol outlines a typical in vitro kinase assay used to determine the IC50 value of Vegfr-2-IN-19 against VEGFR-2. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
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Recombinant human VEGFR-2 kinase domain
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Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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ATP
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Poly(Glu, Tyr) 4:1 peptide substrate
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Test inhibitor (Vegfr-2-IN-19) dissolved in DMSO
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Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
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96-well white plates
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Plate reader capable of measuring luminescence
Procedure:
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Prepare Reagents:
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Prepare a 2X solution of the VEGFR-2 enzyme in kinase buffer.
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Prepare a 2X solution of the Poly(Glu, Tyr) substrate and ATP in kinase buffer.
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Prepare serial dilutions of Vegfr-2-IN-19 in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction:
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Add 5 µL of the diluted Vegfr-2-IN-19 or DMSO (vehicle control) to the wells of a 96-well plate.
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Add 20 µL of the 2X VEGFR-2 enzyme solution to each well.
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Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution to each well.
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-
Incubation:
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Incubate the plate at 30°C for 60 minutes.
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-
Detection:
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After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
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Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
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Data Analysis:
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Measure the luminescence using a plate reader.
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The amount of light generated is inversely proportional to the kinase activity.
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Calculate the percent inhibition for each concentration of Vegfr-2-IN-19 relative to the vehicle control.
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Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
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Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway, the mechanism of action of Vegfr-2-IN-19, and the experimental workflow for the VEGFR-2 kinase assay.
Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.
Caption: Mechanism of action of Vegfr-2-IN-19.
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
